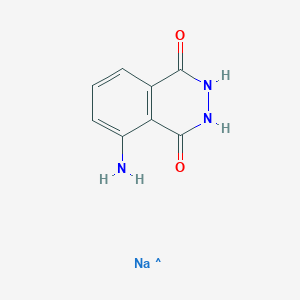
Luminol sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luminol sodium salt is a useful research compound. Its molecular formula is C8H7N3NaO2 and its molecular weight is 200.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Luminol sodium salt is predominantly used in clinical laboratories for various assays due to its sensitivity and specificity.
- Immunoassays : Luminol-based chemiluminescent immunoassays are employed for the detection of proteins, hormones, and antibodies. These assays are crucial in diagnosing diseases such as cancer, infectious diseases (e.g., HIV, hepatitis), and metabolic disorders. The method's high sensitivity allows for the detection of low-abundance biomarkers in complex biological samples .
- Nucleic Acid Detection : this compound is used in assays for detecting DNA and RNA. Its application in quantitative polymerase chain reaction (qPCR) enhances the detection of genetic material, providing vital information for genetic disorders and pathogen detection .
- Pharmaceutical Analysis : In pharmacology, luminol is utilized to study drug interactions and metabolic pathways. Its ability to detect reactive oxygen species (ROS) makes it valuable in assessing drug-induced oxidative stress in cells .
Forensic Science
In forensic applications, this compound is instrumental in crime scene investigations:
- Blood Detection : Luminol reacts with hemoglobin to produce light, allowing forensic investigators to detect trace amounts of blood at crime scenes. This application is particularly useful when blood has been cleaned or is not visible to the naked eye .
- Detection of Other Substances : Beyond blood, luminol can identify other substances such as certain metal ions and organic compounds, making it a versatile tool in forensic analysis .
Environmental Monitoring
This compound plays a significant role in environmental science:
- Biosensors : It is used in biosensors for monitoring environmental pollutants. The chemiluminescent properties allow for real-time detection of contaminants like heavy metals and pesticides in water sources .
- Soil Analysis : Luminol-based assays can detect microbial activity in soil samples by measuring the production of ROS, providing insights into soil health and ecosystem dynamics .
Research Applications
This compound has numerous applications in scientific research:
- Sonoluminescence Studies : Research has shown that solutions containing luminol can enhance sonoluminescence phenomena, which may have implications for nuclear fusion research. Optimal concentrations of luminol and sodium carbonate have been investigated to maximize light output during sonoluminescence experiments .
- Oxidative Stress Research : Luminol is utilized to measure oxidative stress levels in biological systems by detecting superoxide radicals generated during metabolic processes . This application is crucial for understanding various diseases linked to oxidative damage.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Clinical Diagnostics | Immunoassays, nucleic acid detection | High sensitivity and specificity |
| Forensic Science | Blood detection, identification of substances | Detects trace amounts effectively |
| Environmental Monitoring | Biosensors for pollutants, soil microbial analysis | Real-time monitoring capabilities |
| Research | Sonoluminescence studies, oxidative stress measurement | Insights into fundamental processes |
Case Studies
- Clinical Immunoassay Development : A study demonstrated the use of luminol-based chemiluminescent assays for detecting cardiac biomarkers. The assay showed enhanced sensitivity compared to traditional methods, improving early diagnosis of myocardial infarction .
- Forensic Application : In a notable case, luminol was employed at a crime scene where blood had been cleaned. The application successfully revealed hidden blood traces that led to key evidence in the investigation .
- Environmental Impact Assessment : Researchers utilized luminol-based biosensors to monitor heavy metal contamination in urban water bodies. The results indicated significant pollution levels correlating with industrial activities, highlighting the effectiveness of luminol in environmental monitoring .
Eigenschaften
Molekularformel |
C8H7N3NaO2 |
|---|---|
Molekulargewicht |
200.15 g/mol |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13); |
InChI-Schlüssel |
JKEBMURXLKGPLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















